REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[C:6]=1[O:12][CH3:13].[Li+].[BH4-].CCOC(C)=O>C1COCC1>[Br:11][C:7]1[C:6]([O:12][CH3:13])=[C:5]([CH2:4][CH2:3][OH:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
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COC(CC1=C(C(=CC=C1)Br)OC)=O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was warmed
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Type
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TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
The organic layer was washed with water, saturated Na2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)CCO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |